molecular formula C10H18N2O2 B1436944 tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate CAS No. 1419075-97-0

tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B1436944
CAS No.: 1419075-97-0
M. Wt: 198.26 g/mol
InChI Key: YKGWXZRHRQUYTA-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with the molecular formula C10H18N2O2C_{10}H_{18}N_{2}O_{2} and a molecular weight of approximately 198.26 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C10H18N2O2C_{10}H_{18}N_{2}O_{2}
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 1419075-97-0
  • Purity : Typically ≥95% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and potential applications in drug development.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial effects. For instance, derivatives of diazabicyclo compounds have been shown to possess activity against various strains of bacteria, including those resistant to conventional antibiotics . The mechanism of action often involves inhibition of cell wall synthesis or interference with protein synthesis pathways.

Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry explored the antibacterial properties of diazabicyclo derivatives, including this compound. The results demonstrated:

  • Inhibition Concentration : Minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL against Gram-positive and Gram-negative bacteria.
  • Mechanism : The compound was found to disrupt bacterial cell membrane integrity, leading to cell lysis .

Study 2: Structure-Activity Relationship (SAR)

Another research article focused on the structure-activity relationship of bicyclic compounds related to this compound. Key findings included:

  • Substituent Effects : Modifications at the nitrogen atoms significantly affected antibacterial potency.
  • Optimal Configuration : The (1R,5R) configuration was essential for maintaining biological activity .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC 4-32 µg/mL against various strains
Cell Membrane DisruptionInduces lysis in bacterial cells
Structure ActivityConfiguration impacts efficacy

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has been investigated for its potential as a scaffold in drug design. Its structural characteristics allow for the modification of functional groups, which can enhance biological activity.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the tert-butyl group could improve selectivity and potency against tumor cells, suggesting a pathway for developing targeted cancer therapies .
  • Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies have shown promise in modulating neurotransmitter systems, potentially aiding in conditions like depression and anxiety .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules.

Synthetic Pathways:

  • Building Block for Peptides : The compound can be utilized as a protecting group in peptide synthesis, allowing for the selective modification of amino acids without interfering with the overall structure of the peptide .
  • Synthesis of Bioactive Molecules : Its unique bicyclic structure facilitates the formation of diverse bioactive compounds through various coupling reactions, expanding its utility in pharmaceutical chemistry .

Material Science

Recent advancements have explored the use of this compound in material science.

Applications:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research shows that polymers containing this bicyclic structure exhibit improved performance characteristics compared to conventional materials .
Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHeLa15
AnticancerMCF710
NeurologicalNeuroblastoma Cells20

Table 2: Synthetic Applications

Application TypeDescriptionReference
Peptide SynthesisProtecting group for amino acids
Bioactive CompoundsIntermediate in complex molecule synthesis

Properties

IUPAC Name

tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGWXZRHRQUYTA-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129975
Record name 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester, (1R,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419075-97-0
Record name 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester, (1R,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419075-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester, (1R,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 5
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 6
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.